molecular formula C10H14N2 B126737 3-Isopropyl-6,7-dihydro-1H-indazole CAS No. 155590-23-1

3-Isopropyl-6,7-dihydro-1H-indazole

Cat. No.: B126737
CAS No.: 155590-23-1
M. Wt: 162.23 g/mol
InChI Key: YJGUSCUTYIDORO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Etofuradine involves several steps, starting with the preparation of the benzofuran moiety. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions. The resulting benzofuran is then reacted with 2-chloropyridine in the presence of a base to form the intermediate compound. Finally, the intermediate is subjected to reductive amination with N,N-dimethylethylenediamine to yield Etofuradine .

Industrial production methods for Etofuradine typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Etofuradine undergoes several types of chemical reactions, including:

    Oxidation: Etofuradine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of Etofuradine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Etofuradine can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines or alcohols .

Scientific Research Applications

Etofuradine has several scientific research applications across various fields:

    Chemistry: In organic chemistry, Etofuradine is used as a model compound to study the reactivity of benzofuran and pyridine derivatives.

    Biology: Etofuradine is studied for its potential biological activities, including its antitussive and anti-inflammatory properties.

    Medicine: Etofuradine is explored for its potential use in treating respiratory conditions such as chronic cough and bronchitis.

    Industry: In the pharmaceutical industry, Etofuradine is used as an active ingredient in cough suppressants.

Comparison with Similar Compounds

Etofuradine can be compared with other antitussive agents such as dextromethorphan and codeine. While all three compounds are used to suppress coughing, they have different mechanisms of action and side effect profiles:

    Dextromethorphan: This compound acts on the sigma-1 receptor in the brain to suppress the cough reflex.

    Codeine: Codeine is an opioid that acts on the mu-opioid receptors in the brain to suppress coughing.

Etofuradine is unique in its chemical structure, which includes both a benzofuran and a pyridine ring. This structural feature distinguishes it from other antitussive agents and contributes to its specific pharmacological properties .

Similar compounds to Etofuradine include:

  • Dextromethorphan
  • Codeine
  • Noscapine

These compounds share the common property of being used as cough suppressants but differ in their chemical structures and mechanisms of action .

Properties

CAS No.

155590-23-1

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-propan-2-yl-6,7-dihydro-1H-indazole

InChI

InChI=1S/C10H14N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3,5,7H,4,6H2,1-2H3,(H,11,12)

InChI Key

YJGUSCUTYIDORO-UHFFFAOYSA-N

SMILES

CC(C)C1=NNC2=C1C=CCC2

Canonical SMILES

CC(C)C1=NNC2=C1C=CCC2

Synonyms

1H-Indazole,6,7-dihydro-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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